molecular formula C16H16N6OS2 B15154381 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B15154381
M. Wt: 372.5 g/mol
InChI Key: KVHMZTBPVQGNPO-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . The structure of this compound includes a pyrimidine ring, a thiazole ring, and an acetamide group, making it a versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.

    Medicine: Investigated for its anti-cancer properties, showing significant inhibition of cancer cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes. For example, its structure allows it to bind to the active site of dihydrofolate reductase, inhibiting its activity and thus interfering with DNA synthesis in rapidly proliferating cells. This makes it a potential candidate for anti-cancer therapies .

Properties

Molecular Formula

C16H16N6OS2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H16N6OS2/c1-9-2-4-10(5-3-9)11-7-24-15(19-11)22-14(23)8-25-16-20-12(17)6-13(18)21-16/h2-7H,8H2,1H3,(H,19,22,23)(H4,17,18,20,21)

InChI Key

KVHMZTBPVQGNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N

Origin of Product

United States

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